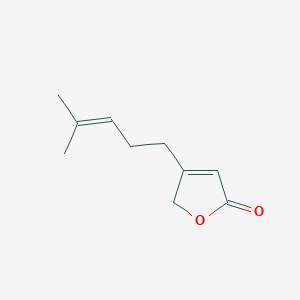
Scorpinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scorpinone is a natural product found in Amorosia littoralis with data available.
Aplicaciones Científicas De Investigación
Discovery and Chemical Structure
Scorpinone was first identified as a natural product from a Caribbean-origin sterile fungus, revealing its unique presence among fungal azaanthraquinones. The compound's structure, characterized by X-ray crystallography and 2D NMR spectral data, highlights its significance as a rare fungal metabolite (Miljković et al., 2001).
Synthetic Approaches
Research has also focused on the synthetic replication of this compound, aiming to understand its complex molecular framework and explore its potential applications. A notable study describes a novel synthetic route to this compound, utilizing microwave-assisted pericyclic reactions, which underscores the ongoing efforts to make this compound more accessible for further study (Choshi et al., 2008).
Biosynthesis Insights
Further research delves into the biosynthesis of this compound, providing insights into its natural production mechanisms. A study involving the fungus Amorosia littoralis isolated from marine sediment used isotopic enrichment to trace the biogenetic origins of this compound, revealing a heptaketide precursor. This work contributes to our understanding of the complex biosynthetic pathways in fungi and their capacity to produce structurally unique compounds like this compound (van Wagoner et al., 2008).
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C16H13NO4/c1-8-4-10-12(7-17-8)16(19)14-11(15(10)18)5-9(20-2)6-13(14)21-3/h4-7H,1-3H3 |
Clave InChI |
ZEJGLXXBAAPUPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Sinónimos |
scorpinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)


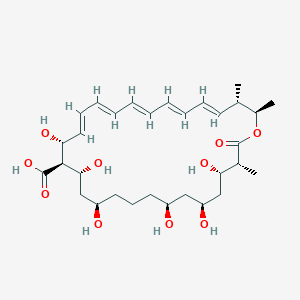
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
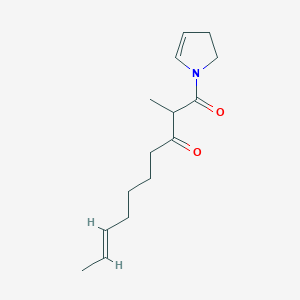
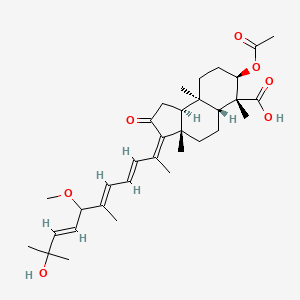

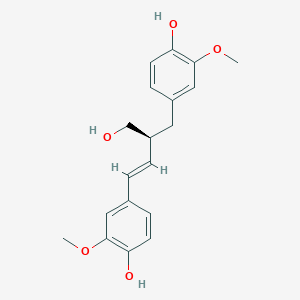
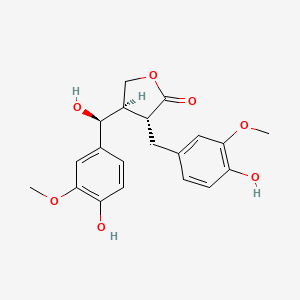

![isorhamnetin 3-O-alpha-L-[6''''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]](/img/structure/B1246093.png)
